![molecular formula C15H11BrClFO B1532466 3-(4-Bromophenyl)-1-(4-chloro-2-fluorophenyl)propan-1-one CAS No. 898761-84-7](/img/structure/B1532466.png)
3-(4-Bromophenyl)-1-(4-chloro-2-fluorophenyl)propan-1-one
Overview
Description
3-(4-Bromophenyl)-1-(4-chloro-2-fluorophenyl)propan-1-one, or 4-BFCP, is an organic compound that has been studied for its potential applications in scientific research. It is a derivative of a phenylpropane, with a phenyl ring substituted with a bromine atom and a chloro-fluoro group. 4-BFCP has been used in a variety of experiments, and has been found to have a variety of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Characterization
The compound 3-(4-Bromophenyl)-1-(4-chloro-2-fluorophenyl)propan-1-one and related derivatives have been the subject of scientific research mainly in the fields of synthetic organic chemistry and material science. One study focuses on the synthesis and structural characterization of a similar compound, 1-(4-Bromophenyl)-3-(2-Chloro-6-Fluorophenyl) Prop-2-En-1-One, using spectroscopic techniques and Density Functional Theory (DFT). The research highlights the compound's decomposition and melting point, alongside its electronic properties, including HOMO-LUMO analysis through DFT, indicating potential applications in material science due to its electronic structure (Bhumannavar, 2021).
Optical and Electronic Properties
Another research avenue explores the molecular structure, vibrational spectroscopy, and nonlinear optical properties of derivatives similar to 3-(4-Bromophenyl)-1-(4-chloro-2-fluorophenyl)propan-1-one. For instance, the study on (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one discusses its synthesis, crystal structure confirmation via X-ray diffraction, and detailed analysis of its FT-IR spectrum. The research delves into the compound's electronic structure, including NBO analysis and HOMO-LUMO transition, highlighting its significant potential in nonlinear optical applications due to its high first hyperpolarizability compared to standard materials like urea (Najiya et al., 2014).
Antimicrobial and Antifungal Applications
Research into the bioactive potential of halogenated phenyl derivatives has shown promising results. For instance, compounds with similar structural features have demonstrated broad-spectrum in vitro activity against pathogenic yeasts and molds, particularly Aspergillus spp., and resistant yeast isolates such as Candida glabrata. The study highlights the 4-bromophenyl derivative's effectiveness against a majority of tested species, suggesting the potential for further exploration of such compounds in antimicrobial and antifungal therapies (Buchta et al., 2004).
Molecular Logic Systems
In the realm of molecular electronics, derivatives of 3-(4-Bromophenyl)-1-(4-chloro-2-fluorophenyl)propan-1-one have been investigated for their application in molecular logic systems. A novel fluorophore was synthesized, demonstrating pH-controlled molecular switching and high selectivity fluorescence quenching by Hg2+ ions. These properties enable the compound to function as a multi-mode molecular logic system, with potential applications in environmental sensing and diagnostic tools (Zhang et al., 2008).
properties
IUPAC Name |
3-(4-bromophenyl)-1-(4-chloro-2-fluorophenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClFO/c16-11-4-1-10(2-5-11)3-8-15(19)13-7-6-12(17)9-14(13)18/h1-2,4-7,9H,3,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWCNSWCDNNGJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2)Cl)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-1-(4-chloro-2-fluorophenyl)propan-1-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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